Structural Uniqueness: Simultaneous 3‑Methoxy and 4,5‑Methylenedioxy Substitution Versus All Mono‑Substituted Cinnamaldehyde Analogs
The target compound is the only commercially cataloged cinnamaldehyde derivative that bears both a 3‑OCH₃ group and a 4,5‑OCH₂O‑ bridge on the same aromatic ring [1]. In contrast, all commonly studied comparator aldehydes possess only one of these features: 3,4‑methylenedioxycinnamaldehyde (CAS 14756‑00‑4; C₁₀H₈O₃, MW 176.17) carries the methylenedioxy bridge but lacks the methoxy group; 2‑methoxycinnamaldehyde (CAS 1504‑74‑1) and 4‑methoxycinnamaldehyde (CAS 1963‑36‑6) carry a single methoxy substituent but lack the methylenedioxy ring; 3,4‑dimethoxycinnamaldehyde (CAS 5889‑40‑9) carries two methoxy groups but no methylenedioxy bridge. This dual‑functionality architecture is not accessible by simply mixing or co‑formulating any of the comparators.
| Evidence Dimension | Substituent pattern on cinnamaldehyde aromatic core |
|---|---|
| Target Compound Data | C₁₁H₁₀O₄; 7‑OCH₃ + 1,3‑benzodioxole |
| Comparator Or Baseline | 3,4‑Methylenedioxycinnamaldehyde: C₁₀H₈O₃, methylenedioxy only, no methoxy. 2‑Methoxycinnamaldehyde: C₁₀H₁₀O₂, single OCH₃, no methylenedioxy. 4‑Methoxycinnamaldehyde: C₁₀H₁₀O₂, single OCH₃, no methylenedioxy. |
| Quantified Difference | The target compound is the only derivative combining both substituent types; all comparators are structurally incapable of simultaneously presenting a methoxy H‑bond acceptor and a methylenedioxy‑constrained conformation. |
| Conditions | Structural comparison based on IUPAC nomenclature and SMILES notation from authoritative databases (PubChem, ChEBI, HMDB). |
Why This Matters
For medicinal chemistry and natural product derivatization programs, the unique dual‑substitution pattern cannot be replicated by any single comparator compound, making procurement of the authentic 3‑methoxy‑4,5‑methylenedioxy derivative essential for SAR campaigns exploring methylenedioxy‑methoxy synergy.
- [1] ChEBI. 3-Methoxy-4,5-methylenedioxycinnamaldehyde. CHEBI:174027. View Source
